11,20-Dihydroxysugiol
Description
11,20-Dihydroxysugiol is an abietane-type diterpenoid characterized by hydroxyl groups at positions C11 and C20 of the abietane skeleton (Fig. 1). It is biosynthesized in plants of the Salvia and Plectranthus genera, such as Salvia abrotanoides, Salvia yangii, and Plectranthus hadiensis . The compound is notable for its role in the biosynthesis of bioactive diterpenoids, including tanshinones (e.g., cryptotanshinone) and carnosic acid derivatives .
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4aR,10aS)-5,6-dihydroxy-4a-(hydroxymethyl)-1,1-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)12-8-13-14(22)9-15-19(3,4)6-5-7-20(15,10-21)16(13)18(24)17(12)23/h8,11,15,21,23-24H,5-7,9-10H2,1-4H3/t15-,20+/m0/s1 |
InChI Key |
PUXJVXOVZKVJTD-MGPUTAFESA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural Differences Among Abietane Diterpenoids
Key Observations:
- Biosynthetic Redundancy: Both CYP76AK25 and CYP71D754 can hydroxylate intermediates (e.g., 11-hydroxysugiol and 11-hydroxyferruginol), leading to overlapping products like 11,20-dihydroxysugiol and 11,20-dihydroxyferruginol .
Physicochemical and Drug-Likeness Properties
Table 2: Drug-Likeness Parameters (Lipinski’s Rule of Five)
| Compound | Molecular Weight | H-Bond Donors | H-Bond Acceptors | MolLogP | Lipinski Violations |
|---|---|---|---|---|---|
| 11,20-Dihydroxysugiol | 332.43 | 4 | 3 | 2.87 | 0 |
| 11-Hydroxysugiol | 316.43 | 3 | 2 | 3.15 | 0 |
| Plectranthol A | 450.52 | 6 | 4 | 3.49 | 1 (MW > 500) |
| Royleanone | 314.42 | 3 | 3 | 3.02 | 0 |
Key Observations:
Pharmacological Potential
- Antimicrobial Activity: Royleanone, a structural analog, exhibits antimicrobial properties, suggesting 11,20-dihydroxysugiol may share similar bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
